Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate

Catalog No.
S12375183
CAS No.
M.F
C18H19NO4
M. Wt
313.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpro...

Product Name

Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate

IUPAC Name

ethyl 2-(4-methoxyanilino)-3-oxo-3-phenylpropanoate

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

InChI

InChI=1S/C18H19NO4/c1-3-23-18(21)16(17(20)13-7-5-4-6-8-13)19-14-9-11-15(22-2)12-10-14/h4-12,16,19H,3H2,1-2H3

InChI Key

DGWNBMFTIRTHNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1)NC2=CC=C(C=C2)OC

Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate is a synthetic organic compound characterized by its complex structure, which includes an ethyl ester group, an amine linkage, and a ketone functional group. The molecular formula of this compound is C17H19N1O3C_{17}H_{19}N_{1}O_{3}, and it has a molecular weight of approximately 299.34 g/mol. The presence of a methoxy group on the phenyl ring contributes to its unique chemical properties, potentially influencing its reactivity and biological activity.

Typical for esters and amines. Key reactions include:

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and ethanol.
  • Amination: The amine group can participate in nucleophilic substitution reactions, allowing for further derivatization.
  • Condensation Reactions: The ketone functionality can react with various nucleophiles, including alcohols and amines, leading to the formation of more complex structures.

Preliminary studies suggest that Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate may exhibit significant biological activities, including:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: Compounds with similar structures often demonstrate anti-inflammatory activities, which could be explored further for therapeutic applications.
  • Potential Anticancer Activity: Some derivatives of this compound have been investigated for their potential to inhibit cancer cell growth.

The synthesis of Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate typically involves several steps:

  • Formation of the Phenylpropanoate Backbone: This can be achieved through the reaction of phenylacetic acid derivatives with ethyl chloroacetate.
  • Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of an appropriate phenol derivative.
  • Amine Coupling: The final step involves coupling the amine with the synthesized ester to form the target compound.

These steps may vary depending on specific reagents and conditions used in the laboratory.

Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Agriculture: Its antimicrobial properties might be harnessed for developing new agrochemicals.
  • Materials Science: Its chemical properties could be useful in synthesizing new materials with specific functionalities.

Interaction studies involving Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate primarily focus on its binding affinity with biological targets. These studies are crucial for understanding its mechanism of action and potential side effects. Techniques such as molecular docking, surface plasmon resonance, and enzyme inhibition assays are commonly employed to evaluate these interactions.

Several compounds share structural similarities with Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate. Here are some notable examples:

Compound NameStructureKey Differences
Ethyl 3-(4-methoxyphenyl)-2-(2-nitrophenyl)propanoateStructureContains a nitro group instead of a ketone
Ethyl 2-(4-hydroxyphenyl)amino)-3-oxo-3-(4-methoxyphenyl)propanoateStructureHydroxy group replaces methoxy
Ethyl 4-(4-methoxyphenylimino)-2-methylbutanoateStructureFeatures an imine functionality

Uniqueness

Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate is unique due to its specific combination of functional groups that may confer distinct biological activities not found in other similar compounds. Its potential applications in pharmaceuticals and agriculture further highlight its significance in research and development.

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

313.13140809 g/mol

Monoisotopic Mass

313.13140809 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

Explore Compound Types